![molecular formula C8H11NO2 B14689093 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene CAS No. 32394-22-2](/img/structure/B14689093.png)
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-nitrobicyclo[221]hept-2-ene is a bicyclic compound with the molecular formula C7H9NO2 It is a derivative of norbornene, featuring a nitro group and a methyl group attached to the bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene typically involves the nitration of 5-methylbicyclo[2.2.1]hept-2-ene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the nitro group is introduced into the bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques could further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with the nitro group reduced to an amino group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylbicyclo[2.2.1]hept-2-ene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobicyclo[2.2.1]hept-2-ene: Lacks the methyl group, which can influence its chemical and biological properties.
Bicyclo[2.2.1]hept-2-ene: The parent compound without any substituents, serving as a reference for comparing the effects of different functional groups.
Uniqueness
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene is unique due to the presence of both a nitro and a methyl group on the bicyclic structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
32394-22-2 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(5R)-5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11NO2/c1-8(9(10)11)5-6-2-3-7(8)4-6/h2-3,6-7H,4-5H2,1H3/t6?,7?,8-/m1/s1 |
Clave InChI |
MMRAGIRATONQTI-KAVNDROISA-N |
SMILES isomérico |
C[C@]1(CC2CC1C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1(CC2CC1C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


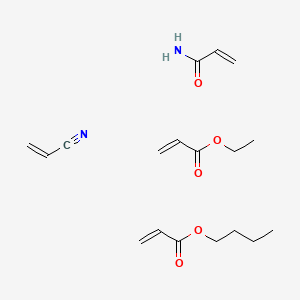
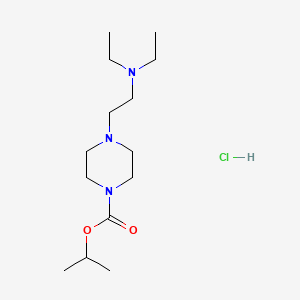
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
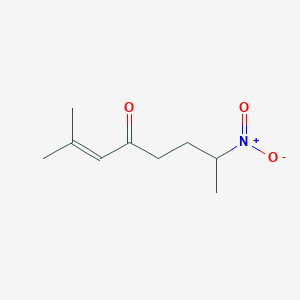

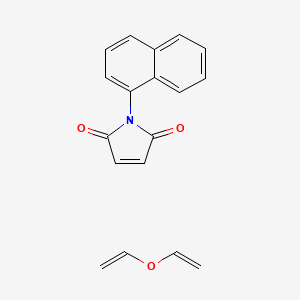
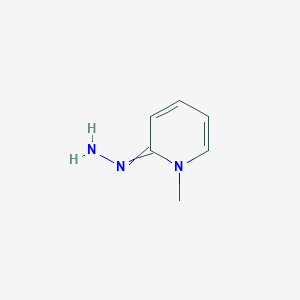
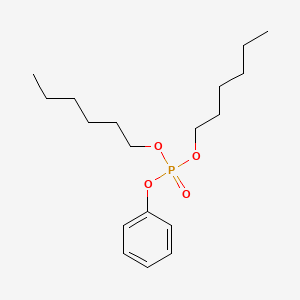
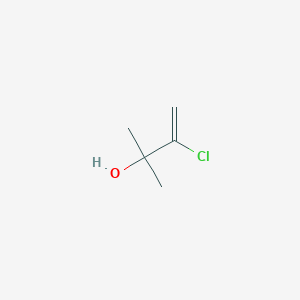

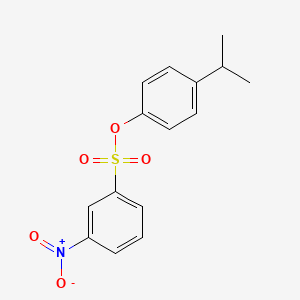
![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)


